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Compound of Interest

Compound Name:
Bis(4-methylphenyl)

propanedioate

Cat. No.: B089134 Get Quote

Introduction

Bis(4-methylphenyl) propanedioate, also known as bis(p-tolyl) malonate, is a diaryl malonate

ester. This class of compounds serves as important intermediates in organic synthesis,

particularly in the formation of carbon-carbon bonds and the synthesis of various heterocyclic

compounds. This technical guide provides a comprehensive overview of the spectroscopic

properties and a detailed experimental protocol for the synthesis and characterization of Bis(4-
methylphenyl) propanedioate. While specific, experimentally verified spectroscopic data for

this exact compound is not readily available in the public domain, this guide presents predicted

data based on the analysis of its chemical structure and comparison with analogous

compounds.

Molecular Structure
Bis(4-methylphenyl) propanedioate consists of a central methylene group flanked by two

carboxyl groups, which are esterified with two p-cresol (4-methylphenol) molecules.

Chemical Formula: C₁₇H₁₆O₄[1]

Molecular Weight: 284.31 g/mol [1]

CAS Number: 15014-23-0[1]
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Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Bis(4-methylphenyl)
propanedioate. These predictions are based on established principles of spectroscopy and

data from structurally similar molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.20 d 4H
Aromatic protons

(ortho to -O-)

~7.00 d 4H
Aromatic protons

(meta to -O-)

~3.60 s 2H CH₂ (malonate)

~2.35 s 6H CH₃ (p-tolyl)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

~168 C=O (ester)

~148 Aromatic C-O

~136 Aromatic C-CH₃

~130 Aromatic CH (meta to -O-)

~121 Aromatic CH (ortho to -O-)

~42 CH₂ (malonate)

~21 CH₃ (p-tolyl)

Table 3: Predicted IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3050-3000 Medium Aromatic C-H stretch

~2950-2850 Medium Aliphatic C-H stretch

~1735 Strong C=O stretch (ester)

~1600, ~1500 Medium-Strong Aromatic C=C stretch

~1200-1150 Strong C-O stretch (ester)

~820 Strong
p-substituted aromatic C-H

bend

Table 4: Predicted Mass Spectrometry Data

m/z Interpretation

284.11 [M]⁺ (Molecular Ion)

177 [M - C₇H₇O]⁺

108 [C₇H₈O]⁺ (p-cresol)

107 [C₇H₇O]⁺

91 [C₇H₇]⁺ (tropylium ion)

Experimental Protocols
Synthesis of Bis(4-methylphenyl) propanedioate
A general and effective method for the synthesis of diaryl malonates involves the reaction of

malonic acid with the corresponding phenol in the presence of a dehydrating agent or by

converting malonic acid to its acid chloride followed by reaction with the phenol.

Materials:

Malonic acid

p-Cresol (4-methylphenol)
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Thionyl chloride (SOCl₂) or a carbodiimide reagent (e.g., DCC)

Anhydrous solvent (e.g., Dichloromethane, Toluene)

Base (e.g., Pyridine, Triethylamine)

Hydrochloric acid (HCl), 1M solution

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure using Thionyl Chloride:

Formation of Malonyl Chloride: In a round-bottom flask equipped with a reflux condenser and

a magnetic stirrer, suspend malonic acid (1 equivalent) in an excess of thionyl chloride (2-3

equivalents).

Add a catalytic amount of dimethylformamide (DMF).

Heat the mixture to reflux gently for 1-2 hours or until the evolution of gas (SO₂ and HCl)

ceases.

Remove the excess thionyl chloride under reduced pressure to obtain crude malonyl

chloride.

Esterification: Dissolve the crude malonyl chloride in an anhydrous solvent like

dichloromethane.

In a separate flask, dissolve p-cresol (2.2 equivalents) and a base such as pyridine (2.2

equivalents) in the same anhydrous solvent.

Cool the p-cresol solution in an ice bath and add the malonyl chloride solution dropwise with

continuous stirring.
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Allow the reaction mixture to warm to room temperature and stir for an additional 12-24

hours.

Work-up: Quench the reaction by adding water.

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated

NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude

product.

Purification: Purify the crude Bis(4-methylphenyl) propanedioate by recrystallization from a

suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column

chromatography on silica gel.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra are to be recorded on a 300 or 500 MHz NMR spectrometer.

The purified product is dissolved in a deuterated solvent, typically deuterated chloroform

(CDCl₃), containing tetramethylsilane (TMS) as an internal standard.

Data is processed to determine chemical shifts (δ), coupling constants (J), and integration

values.

Infrared (IR) Spectroscopy:

IR spectra are to be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

A small amount of the purified solid product can be analyzed as a KBr pellet or a thin film

from a solution evaporated on a salt plate (e.g., NaCl or KBr). Alternatively, Attenuated Total

Reflectance (ATR) can be used.

The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
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Mass Spectrometry (MS):

Mass spectra are to be obtained using a mass spectrometer, for instance, with an Electron

Ionization (EI) source.

The sample is introduced into the ion source, and the resulting mass-to-charge ratio (m/z) of

the molecular ion and fragment ions are recorded.

Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of

Bis(4-methylphenyl) propanedioate.
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Caption: Workflow for the synthesis and spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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